molecular formula C16H22BrNO2 B5526556 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide

Cat. No.: B5526556
M. Wt: 340.25 g/mol
InChI Key: CRFHEGILVQESQB-UHFFFAOYSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo-substituted phenoxy group attached to an acetamide moiety, which is further linked to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide typically involves the following steps:

    Preparation of 4-bromo-2,6-dimethylphenol: This can be achieved by bromination of 2,6-dimethylphenol using bromine in the presence of a suitable solvent.

    Formation of 4-bromo-2,6-dimethylphenoxyacetic acid: The 4-bromo-2,6-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid is then reacted with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The phenoxy and acetamide moieties can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the phenoxy or acetamide groups.

    Reduction Reactions: Reduced derivatives of the phenoxy or acetamide groups.

    Hydrolysis: 4-bromo-2,6-dimethylphenoxyacetic acid and cyclohexylamine.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. The cyclohexyl group provides additional hydrophobic interactions, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which provides distinct steric and hydrophobic properties compared to other similar compounds. This uniqueness can influence its binding affinity, specificity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-8-13(17)9-12(2)16(11)20-10-15(19)18-14-6-4-3-5-7-14/h8-9,14H,3-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFHEGILVQESQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2CCCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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